molecular formula C8H5ClN2 B019308 1-Chlorophthalazine CAS No. 5784-45-2

1-Chlorophthalazine

Cat. No.: B019308
CAS No.: 5784-45-2
M. Wt: 164.59 g/mol
InChI Key: UCOVESIAFFGEOR-UHFFFAOYSA-N
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Description

1-Chlorophthalazine is a heterocyclic compound with the molecular formula C8H5ClN2. It is a derivative of phthalazine, where one hydrogen atom is replaced by a chlorine atom. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chlorophthalazine can be synthesized through the chlorination of phthalazine. One common method involves the reaction of phthalazinone with phosphorous oxychloride. The reaction is typically carried out in a three-neck round-bottom flask, where phosphorous oxychloride is added to powdered phthalazinone at a temperature of 0 to 5°C. The mixture is then heated to 60°C with stirring. The progress of the reaction is monitored by high-performance liquid chromatography (HPLC). After the reaction, the mixture is cooled, and ethyl acetate is added. The mixture is then purged with hydrogen chloride gas, resulting in the formation of this compound hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

1-Chlorophthalazine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines to form substituted phthalazine derivatives.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which have applications in medicinal chemistry as potential anticancer and antimicrobial agents .

Scientific Research Applications

1-Chlorophthalazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form various derivatives through substitution, oxidation, and reduction reactions makes it a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name

1-chlorophthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-4-2-1-3-6(7)5-10-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOVESIAFFGEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206547
Record name 1-Chlorophthalazine
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Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5784-45-2
Record name 1-Chlorophthalazine
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Record name 5784-45-2
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Record name 1-Chlorophthalazine
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Record name 1-chlorophthalazine
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Record name 1-CHLOROPHTHALAZINE
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Synthesis routes and methods I

Procedure details

The process according to one embodiment of this invention comprises the steps of: a) reacting phthalazinone with an approximately equimolar equivalent of phosphorous oxychloride at a specific temperature to produce a 1-chlorophthalazine salt; b) isolating the 1-chlorophthalazine salt formed in step (a) by precipitating the 1-chlorophthalazine salt by adding a mineral acid in the presence of solvent and filtering and drying the solid 1-chlorophthalazine salt; c) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any organic solvent and precipitating the hydralazine base by adding a solvent; d) purifying the hydralazine base in a non-aqueous medium; e) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium and isolating therein; and f) purifying the isolated hydralazine hydrochloride in aqueous medium
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Synthesis routes and methods II

Procedure details

In another major embodiment of this invention, a process of preparing pure hydralazine hydrochloride is disclosed, comprising the steps of: a) reacting phthalazinone with phosphorous oxychloride at a specific temperature to produce 1-chlorophthalazine salt; b) concentrating the reaction mixture by distillation; c) isolating the 1-chlorophthalazine salt concentrated in step (b) by precipitating 1-chlorophthalazine salt through the addition of a mineral add in the presence of a solvent, filtering the resulting solid precipitated 1-chtorophthalazine salt, and drying; d) reacting the isolated and dried 1-chlorophthalazine salt with hydrazine hydrate without any substantial amount of organic solvent present and precipitating the resulting hydralazine base by adding a solvent; e) purifying the hydralazine base in a non-aqueous medium; f) converting the purified hydralazine base to hydralazine hydrochloride in a non-aqueous medium, and isolating the same; and g) purifying the isolated hydralazine hydrochloride by dissolving hydralazine hydrochloride in hot water to make a solution, treating the solution with a color adsorbent and a chelating agent, filtering off the adsorbent and chelating agent, adjusting the pH of the solution using a base or acid, and precipitating hydralazine hydrochloride by adding a water miscible solvent at a lower temperature.
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Synthesis routes and methods III

Procedure details

Compounds of this invention with Formulae I-VIII also could be prepared as illustrated by the exemplary reaction in Scheme 6. Reaction of phthalazin-1(2H)-one with phosphorus oxychloride produced 1-chlorophthalazine, which was reacted with a substituted aniline, such as N-methyl-4-methoxy-aniline, to produce the substituted 1-anilino-phthalazine.
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Synthesis routes and methods IV

Procedure details

One mole equivalent (250 g) of 1(2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85–100% yield of 1-chlorophthalazin, the desired product, as an off-white powder that could be dried and characterized.
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85%

Synthesis routes and methods V

Procedure details

One mole equivalent (250 g) of 1 (2H)-phthalazinone and 3.8 mole equivalents (775 g) of phosphorus oxychloride were charged into a 3-L, 3-necked flask fitted with a temperature probe and condenser. The slurry was stirred and heated to 80° C., maintained at that temperature for 30 minutes, and then the heat source was removed. Thin layer chromatographic analysis indicated that conversion to 1-chlorophthalazine was complete. The mixture was allowed to cool to room temperature, and 1.6 L of hexanes was added. The resulting slurry was stirred for several minutes, and the hexane layer was decanted. Addition of hexanes and decantation was repeated two more times. Then 1.6 L of tetrahydrofuran was added; as the solution was stirred, an off-white precipitate formed. The solid was isolated by filtration and washed with 250 mL of cold tetrahydrofuran to afford an 85-100% yield of 1-chlorophthalazine, the desired product, as an off-white powder that could be dried and characterized.
[Compound]
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1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 1-chlorophthalazine?

A1: this compound has the molecular formula C8H5ClN2 and a molecular weight of 164.59 g/mol. [] While specific spectroscopic data is not provided in the abstracts, its derivatives have been characterized using IR, 1H NMR, 13C NMR, and mass spectrometry. []

Q2: How does this compound interact with mammalian molybdenum hydroxylases?

A2: this compound acts as a substrate for both aldehyde oxidase and xanthine oxidase, enzymes containing molybdenum hydroxylases. It is metabolized more efficiently than its parent compound, phthalazine. [] Specifically, aldehyde oxidase oxidizes this compound to 4-chloro-1-(2H)-phthalazinone. [] Interestingly, while this compound is a substrate for xanthine oxidase, its analog, 1-aminophthalazine, acts as a competitive inhibitor of this enzyme. []

Q3: Can this compound undergo ring transformation reactions?

A3: Yes, this compound participates in inverse-electron-demand Diels-Alder reactions. For example, it reacts with enamines to yield 1-substituted naphthalenes or 4-substituted 2,3-dihydro-1H-benz[f]indenes depending on the enamine substituent. [] It also reacts with ynamines, producing 1-substituted naphthalenes. [] Additionally, this compound undergoes N-N bond cleavage upon reaction with ynamines, forming penta-substituted pyridine derivatives. [, , ]

Q4: What are the potential applications of this compound derivatives in medicinal chemistry?

A4: this compound serves as a versatile building block for synthesizing various derivatives. For instance, reacting this compound with different nucleophiles yields 4-benzylphthalazin-1-ylamino derivatives and 4-amino-2-[N′-(4-benzylphthalazin-1-yl)-hydrazino]-6-arylpyrimidine-5-carbonitriles. [] Notably, some of these synthesized derivatives exhibit promising antimicrobial activities against Gram-positive and Gram-negative bacteria and fungi. [] Further research explores the anti-proliferative activity of 1,4-disubstituted phthalazines. []

Q5: Are there electrochemical methods for modifying this compound?

A5: Yes, electrochemical dechlorination of this compound and its derivatives has been reported in dimethylformamide. [] This method offers potential for further derivatization and modification of the molecule.

Q6: What is known about the hydrolysis of this compound?

A6: Hydrolysis of this compound leads to the formation of 2-(1-phthalazinyl)phthalaz-1-one. [] This reaction highlights the reactivity of the chlorine atom in the molecule.

Q7: What synthetic strategies exist for producing this compound?

A7: While the provided abstracts don't detail specific synthetic routes, one study mentions the synthesis of both this compound and quinazoline. [] This suggests potential similarities in their synthetic pathways and the possibility of shared starting materials or reaction conditions.

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